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Introduction
Procolipase, a protein secreted by the pancreas, is a crucial cofactor for pancreatic lipase,

playing a vital role in the digestion of dietary fats.[1] Upon activation in the intestinal lumen by

trypsin, procolipase is cleaved to form colipase and a pentapeptide known as enterostatin.[2][3]

[4][5] Enterostatin has been identified as a key signaling molecule in appetite regulation,

specifically in modulating fat intake.[2][3][6][7][8][9][10][11] The development of

procolipase/enterostatin knockout rat models is therefore of significant interest for studying lipid

metabolism, obesity, and the complex gut-brain signaling pathways that govern food intake.

These models are invaluable tools for both basic research and the development of novel

therapeutics targeting metabolic disorders.

This document provides detailed application notes and protocols for the generation of

procolipase/enterostatin knockout rat models using three major gene-editing technologies:

CRISPR/Cas9, Zinc Finger Nucleases (ZFNs), and Transcription Activator-Like Effector

Nucleases (TALENs).

Target Gene Information: Procolipase in Rats
The target gene for creating a procolipase/enterostatin knockout is the procolipase gene (Clps).

Since enterostatin is the N-terminal activation peptide of procolipase, knocking out the Clps

gene will result in the absence of both procolipase and enterostatin.
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Gene Name: Colipase

Symbol:Clps

Rat Genome Database (RGD) ID: 2363

UniProt ID: P17084

Genomic Location: Chromosome 17

Rat Enterostatin Sequence: While multiple sequences have been reported, a common

sequence is Ala-Pro-Gly-Pro-Arg (APGPR).[9][12]

I. Gene-Editing Methodologies for Knockout Rat
Model Generation
The generation of knockout rats has been revolutionized by the advent of engineered

nucleases that can induce targeted double-strand breaks (DSBs) in the genome. The cell's

natural DNA repair mechanisms, primarily Non-Homologous End Joining (NHEJ), often

introduce small insertions or deletions (indels) during the repair process. These indels can

cause frameshift mutations, leading to premature stop codons and the functional knockout of

the target gene.

CRISPR/Cas9 (Clustered Regularly Interspaced Short
Palindromic Repeats and CRISPR-associated protein 9)
The CRISPR/Cas9 system is a powerful and widely used gene-editing tool due to its simplicity

and high efficiency.[13] It consists of a Cas9 nuclease and a single guide RNA (sgRNA) that

directs the Cas9 to a specific genomic locus.

ZFNs (Zinc Finger Nucleases)
ZFNs are engineered proteins composed of a zinc-finger DNA-binding domain and a FokI

nuclease domain.[4] Two ZFNs are required to bind to opposite strands of the DNA, allowing

the FokI domains to dimerize and create a DSB.
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TALENs (Transcription Activator-Like Effector
Nucleases)
Similar to ZFNs, TALENs consist of a DNA-binding domain derived from Transcription

Activator-Like Effectors (TALEs) and a FokI nuclease domain.[6][14][15] TALENs also work in

pairs to induce a DSB at the target site.

Quantitative Data on Gene-Editing Efficiencies in
Rats
The following table summarizes reported efficiencies for generating knockout rats using

different gene-editing technologies. It is important to note that efficiency can vary significantly

depending on the target gene, the specific reagents used, and the technical expertise of the

laboratory. No specific data for procolipase/enterostatin knockout was found; therefore, data for

other target genes are presented as a reference.
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Gene-
Editing
Technology

Target Gene
Delivery
Method

Mutation
Rate in
Founders
(%)

Biallelic
Mutation
Rate in
Founders
(%)

Reference

CRISPR/Cas

9

Multiple

genes

RNA injection

into one-cell

embryos

High

efficiency for

simultaneous

mutations

Not specified [1]

ZFNs IgM

DNA or

mRNA

injection

9 (DNA), 19

(mRNA)
Not specified [16]

ZFNs IgM, Rab38

DNA or

mRNA

injection

Average of

12

1 of 32 IgM

mutants
[3]

ZFNs Mstn Not specified

Not specified,

but

successful

generation

Not specified [17]

TALENs IgM

DNA or

mRNA

injection

9.5 (DNA), 58

(mRNA)
25 (mRNA) [16]

TALENs Nr3c1 (GR)

mRNA and

donor DNA

injection

17 Not specified [6][14]

TALENs Fh
mRNA

injection
22.5

0

(heterozygou

s only)

[15][18]
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Protocol 1: CRISPR/Cas9-Mediated Procolipase
Knockout in Rats
This protocol outlines the key steps for generating a procolipase knockout rat using the

CRISPR/Cas9 system.

1. gRNA Design and Synthesis:

Target Selection: Identify a suitable target sequence in an early exon of the rat Clps gene.

Targeting an early exon increases the likelihood of generating a frameshift mutation that

results in a non-functional protein.

gRNA Design Tools: Utilize online tools such as Benchling or SnapGene to design sgRNAs

with high on-target and low off-target scores. The target sequence should be immediately

upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus

pyogenes Cas9).

gRNA Synthesis: Synthesize the designed sgRNA using in vitro transcription kits or order

commercially synthesized sgRNAs.

2. Cas9 and sgRNA Preparation:

Obtain purified Cas9 protein or a plasmid expressing Cas9.

If using a plasmid, linearize it and perform in vitro transcription to generate Cas9 mRNA.

Mix the sgRNA and Cas9 protein/mRNA in an appropriate injection buffer.

3. Microinjection into Rat Zygotes:

Harvest fertilized one-cell embryos from superovulated female rats.

Microinject the sgRNA/Cas9 mixture into the pronucleus or cytoplasm of the zygotes.

Alternatively, electroporation can be used to deliver the CRISPR/Cas9 reagents into the

embryos.

4. Embryo Transfer and Generation of Founder Animals:
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Culture the microinjected embryos in vitro to the two-cell stage.

Transfer the viable embryos into the oviducts of pseudopregnant female rats.

Allow the pregnancies to proceed to term.

5. Genotyping of Founder (F0) Animals:

Extract genomic DNA from tail biopsies of the resulting pups.

Amplify the target region of the Clps gene by PCR.

Sequence the PCR products to identify the presence of indels.

Techniques such as T7 endonuclease I (T7E1) assay can be used for initial screening of

mutations.

6. Breeding and Establishment of Knockout Line:

Breed founder animals with wild-type rats to establish germline transmission of the mutation.

Genotype the F1 generation to identify heterozygous carriers of the knockout allele.

Intercross heterozygous F1 animals to generate homozygous knockout rats.

Protocol 2: ZFN-Mediated Procolipase Knockout in Rats
This protocol provides a general workflow for using ZFNs to create a procolipase knockout rat.

1. ZFN Design and Assembly:

Target Site Selection: Identify a suitable target site within an early exon of the rat Clps gene.

ZFNs bind as pairs to the DNA, with each ZFN recognizing a specific sequence on opposite

strands, separated by a 5-7 bp spacer.

ZFN Construction: Utilize publicly available or commercial platforms to design and assemble

the ZFNs. This typically involves combining pre-validated zinc finger arrays.

2. ZFN mRNA Synthesis:
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Clone the designed ZFNs into an expression vector suitable for in vitro transcription.

Linearize the plasmids and use an in vitro transcription kit to synthesize capped and

polyadenylated ZFN mRNAs.

3. Microinjection into Rat Zygotes:

Follow the same procedure as described in the CRISPR/Cas9 protocol for harvesting and

microinjecting one-cell rat embryos with the ZFN mRNAs.

4. Embryo Transfer and Generation of Founder Animals:

Follow the same procedure as described in the CRISPR/Cas9 protocol.

5. Genotyping of Founder (F0) Animals:

Follow the same genotyping procedures as described for the CRISPR/Cas9 protocol to

identify founders with mutations in the Clps gene.

6. Breeding and Establishment of Knockout Line:

Follow the same breeding strategy as outlined in the CRISPR/Cas9 protocol.

Protocol 3: TALEN-Mediated Procolipase Knockout in
Rats
This protocol outlines the steps for generating a procolipase knockout rat using TALENs.

1. TALEN Design and Assembly:

Target Site Selection: Identify a target site in an early exon of the rat Clps gene. Similar to

ZFNs, TALENs function as pairs that bind to opposite DNA strands.

TALEN Construction: Use online tools and modular assembly kits (e.g., Golden Gate

assembly) to construct the TALENs.

2. TALEN mRNA Synthesis:
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Clone the assembled TALENs into an appropriate expression vector.

Synthesize TALEN mRNAs through in vitro transcription as described for ZFNs.

3. Microinjection into Rat Zygotes:

Follow the same microinjection procedure as for CRISPR/Cas9 and ZFNs, delivering the

TALEN mRNAs into rat zygotes.

4. Embryo Transfer and Generation of Founder Animals:

Follow the same procedure as described in the CRISPR/Cas9 protocol.

5. Genotyping of Founder (F0) Animals:

Use the same genotyping methods as for CRISPR/Cas9 and ZFNs to screen for mutations in

the Clps gene.

6. Breeding and Establishment of Knockout Line:

Follow the same breeding protocol as described for the other methods to establish a

homozygous knockout line.

Expected Phenotype of Procolipase/Enterostatin
Knockout Rats
While specific phenotypic data for procolipase knockout rats is not readily available, studies on

procolipase-deficient mice provide valuable insights into the expected physiological changes.

[19]

Fat Malabsorption: A significant reduction in the ability to digest and absorb dietary fats,

particularly on a high-fat diet, is expected. This may lead to steatorrhea (excess fat in feces).

[19]

Altered Body Weight Regulation: Procolipase-deficient mice exhibit impaired weight gain as

pups and maintain a lower body weight in adulthood compared to wild-type littermates.[19]
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Hyperphagia on a High-Fat Diet: To compensate for the reduced fat absorption, knockout

animals may consume more food when on a high-fat diet.[19]

Impact on Postnatal Development: Procolipase deficiency in mice has been associated with

decreased postnatal survival.[19]

Visualization of Signaling Pathways and
Experimental Workflows
Enterostatin Signaling Pathway
Enterostatin, released from procolipase, acts as a satiety signal, particularly for fat intake.[2][3]

[9] Its signaling involves both peripheral and central mechanisms. The peripheral pathway

involves afferent vagal signaling to hypothalamic centers.[3] Central responses are mediated

through pathways involving serotonergic and opioidergic components.[3] Enterostatin has been

shown to stimulate neurons in several brain regions, including the amygdala, arcuate nucleus,

and hypothalamus, which project to the paraventricular nucleus (PVN).[2]
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Caption: Enterostatin signaling pathway from the gut to the brain.

General Experimental Workflow for Generating
Knockout Rats
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The following diagram illustrates the general workflow for creating knockout rats using

engineered nucleases.
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Caption: General workflow for creating knockout rats.

Logical Relationship of Procolipase and Enterostatin
This diagram illustrates the relationship between the Clps gene, its protein product procolipase,

and the generation of colipase and enterostatin.
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Caption: Relationship of the Clps gene to its products.

Conclusion
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The generation of procolipase/enterostatin knockout rat models using CRISPR/Cas9, ZFNs, or

TALENs offers a powerful approach to investigate the roles of these molecules in lipid

metabolism and appetite control. While the protocols provided here offer a comprehensive

guide, it is crucial to optimize the procedures for the specific target gene and laboratory

conditions to ensure successful model generation. The resulting knockout animals will be

invaluable for advancing our understanding of metabolic diseases and for the preclinical

evaluation of novel therapeutic strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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